REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[CH3:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH3:13].[N+:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Br)=[CH:21][CH:20]=1)([O-:18])=[O:17]>O1CCCC1>[N+:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23][CH2:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH3:13])=[CH:21][CH:20]=1)([O-:18])=[O:17] |f:0.1|
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Name
|
|
Quantity
|
7.13 mL
|
Type
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reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
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Name
|
|
Quantity
|
69.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the solution stirred 30 minutes at −78° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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To a reaction vessel (heat and vacuum dried and equipped with a magnetic spin bar)
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Type
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CUSTOM
|
Details
|
The solution was removed from the dry-ice/acetone bath
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to approximately 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction quenched with 1M HCl
|
Type
|
CUSTOM
|
Details
|
Tetrahydrofuran was removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with 1M HCl and brine
|
Type
|
WASH
|
Details
|
The aqueous layers were again washed with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CCC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |